3-Amino-6-chloropyridazine

Catalog No.
S661447
CAS No.
5469-69-2
M.F
C4H4ClN3
M. Wt
129.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-6-chloropyridazine

CAS Number

5469-69-2

Product Name

3-Amino-6-chloropyridazine

IUPAC Name

6-chloropyridazin-3-amine

Molecular Formula

C4H4ClN3

Molecular Weight

129.55 g/mol

InChI

InChI=1S/C4H4ClN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8)

InChI Key

DTXVKPOKPFWSFF-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1N)Cl

Synonyms

6-Chloro-pyridazin-3-ylamine; 6-Chloropyridazin-3-amine;

Canonical SMILES

C1=CC(=NN=C1N)Cl

3-Amino-6-chloropyridazine is an organic compound characterized by its molecular formula C4H4ClN3C_4H_4ClN_3 and a molecular weight of approximately 129.55 g/mol. This compound appears as a white to cream solid powder and is recognized for its significant role in various chemical and biological applications. The presence of both amino and chloropyridazine functional groups contributes to its reactivity and versatility in synthesis and medicinal chemistry .

As research on 3-amino-6-chloropyridazine is limited, there is no documented information on its specific mechanism of action in biological systems.

3-Amino-6-chloropyridazine is likely to exhibit some hazards common to chlorinated organic compounds. Safety Data Sheets (SDS) from chemical suppliers indicate that it can cause skin and eye irritation [, ]. Always refer to the SDS for specific handling and disposal procedures.

Synthesis and Characterization:

Potential Applications:

  • Antimicrobial activity: Studies have shown that 3-amino-6-chloropyridazine exhibits antimicrobial activity against various bacterial and fungal strains []. However, further research is needed to determine its efficacy and safety profile for potential use as an antimicrobial agent.
  • Corrosion inhibition: 3-amino-6-chloropyridazine has been investigated for its potential as a corrosion inhibitor for metals []. Studies suggest that it can effectively inhibit the corrosion of mild steel in acidic media.
  • Organic synthesis: The unique chemical structure of 3-amino-6-chloropyridazine makes it a potential building block for the synthesis of more complex molecules. Research has explored its use as a precursor for the synthesis of various heterocyclic compounds [].
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of diverse derivatives. For instance, nucleophilic aromatic substitution can yield 3-amino-6-alkoxy and 3-amino-6-alkylthiopyridazines .
  • Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or vinyl groups, which expands its chemical diversity .
  • Formation of Imines: Under certain conditions, 3-amino-6-chloropyridazine can be converted into imines through reactions with carbonyl compounds .

The biological activity of 3-amino-6-chloropyridazine has been explored in various studies, indicating potential pharmacological properties. It exhibits:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
  • Anticancer Properties: Research indicates that certain modifications of this compound may possess anticancer activity, making it a candidate for further investigation in cancer therapeutics .

Several synthesis methods for 3-amino-6-chloropyridazine have been reported:

  • Direct Amination: A common method involves the amination of 3,6-dichloropyridazine using ammonium hydroxide under pressure, which directly introduces the amino group into the pyridazine ring .
  • Suzuki Cross-Coupling Reaction: This approach utilizes commercially available chloropyridazine in a one-step process to synthesize various aryl-substituted derivatives efficiently .
  • Nucleophilic Aromatic Substitution: This method allows for the substitution of the chlorine atom with different nucleophiles, leading to a variety of functionalized compounds .

3-Amino-6-chloropyridazine finds applications in several fields:

  • Pharmaceuticals: Its derivatives are being explored for use as antimicrobial and anticancer agents.
  • Agricultural Chemicals: The compound's reactivity allows it to be utilized in developing agrochemicals.
  • Material Science: It may also be used in synthesizing polymers or other materials due to its unique structure.

Interaction studies involving 3-amino-6-chloropyridazine focus on its reactivity with biological targets and other chemical entities. These studies are crucial for understanding its mechanism of action and potential side effects when developed into pharmaceutical agents. Investigations into how this compound interacts with specific enzymes or receptors can provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 3-amino-6-chloropyridazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Amino-6-methylpyridazineContains a methyl group instead of chlorinePotentially different biological activities
4-Amino-6-chloropyridazineAmino group at position fourDifferent reactivity patterns
3-Amino-5-chloropyridazineChlorine at position fiveVariations in synthesis methods

These compounds differ primarily in their substituents on the pyridazine ring, affecting their reactivity, biological activity, and potential applications.

Suzuki-Miyaura Reactions for Aryl Functionalization at Position 6

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for introducing aryl groups at position 6 of 3-amino-6-chloropyridazine. This method leverages palladium catalysts to facilitate the coupling of the chloropyridazine substrate with diverse boronic acids, enabling the synthesis of 3-amino-6-arylpyridazines under controlled conditions.

A microwave-enhanced protocol demonstrates the efficiency of this approach, where 3-amino-6-chloropyridazine reacts with arylboronic acids in the presence of a palladium catalyst and aqueous ammonium hydroxide. The reaction proceeds at 120°C under microwave irradiation (300 W) for 30 minutes, achieving yields up to 87% [1]. This method eliminates the need for inert atmospheres and minimizes side reactions, making it suitable for scale-up applications. For instance, the synthesis of 3-amino-6-(4-methoxyphenyl)pyridazine—a precursor to the GABA inhibitor gabazine (SR-95531)—was accomplished using 4-methoxyphenylboronic acid under these optimized conditions [1].

Comparative studies highlight the superiority of microwave-assisted Suzuki-Miyaura couplings over conventional heating. The localized thermal energy accelerates oxidative addition and transmetalation steps while preserving the integrity of the amino group at position 3. Substrate scope analyses reveal compatibility with electron-rich and electron-deficient boronic acids, though sterically hindered derivatives require prolonged reaction times or higher temperatures [3].

Palladium-Mediated C–N Bond Formation in Heterocyclic Systems

Palladium catalysis extends beyond C–C bond formation to enable selective C–N couplings in 3-amino-6-chloropyridazine derivatives. These reactions often employ palladium complexes ligated by N-heterocyclic carbenes (NHCs), which enhance catalytic activity and stability through strong σ-donor and π-acceptor properties [6].

A representative application involves the alkylation of 3-amino-6-arylpyridazines at the N(2) position. By reacting 3-amino-6-(4-methoxyphenyl)pyridazine with ethyl 4-bromobutyrate under microwave irradiation (80°C, 300 W), researchers achieved quantitative conversion to the corresponding N-alkylated product within 15 minutes [1]. The reaction proceeds via a palladium-catalyzed nucleophilic substitution mechanism, where the amino group acts as a directing group to enhance regioselectivity. This methodology has been instrumental in synthesizing gabazine, where the alkylated intermediate undergoes subsequent cyclization to form the final bicyclic structure [1].

The versatility of palladium-NHC systems is further evident in couplings involving aryl halides and amines. While direct examples with 3-amino-6-chloropyridazine are limited in the literature, analogous pyridazine substrates undergo Buchwald-Hartwig amination at position 6 when treated with primary or secondary amines in the presence of Pd(OAc)₂ and Xantphos [6]. These conditions typically require temperatures between 80–100°C and tolerate a wide range of functional groups, including ethers and esters.

Copper-Catalyzed Methoxylation and Alkoxylation Pathways

Copper catalysts offer a cost-effective alternative for introducing oxygen-based nucleophiles at position 6 of 3-amino-6-chloropyridazine. Mechanistic studies on related systems reveal that copper(I) intermediates facilitate oxidative addition of the C–Cl bond, followed by nucleophilic displacement with alkoxide ions [7].

In a model reaction, iodobenzene undergoes methoxylation with potassium methoxide in the presence of a copper(I) thiophene-2-carboxylate (CuTC) catalyst and 1,10-phenanthroline ligand. Control experiments confirm a two-electron oxidative addition pathway rather than a radical mechanism, as evidenced by the absence of cyclized byproducts in radical clock studies [7]. Applied to 3-amino-6-chloropyridazine, this method could enable the synthesis of 3-amino-6-methoxypyridazine under mild conditions (25–50°C) using methanol as both solvent and nucleophile.

Alkoxylation reactions exhibit broad functional group tolerance, with secondary and tertiary alcohols requiring elevated temperatures (70–90°C) and polar aprotic solvents like dimethylformamide. The choice of base significantly impacts efficiency: cesium carbonate outperforms potassium carbonate in deprotonating the alcohol nucleophile, particularly for sterically hindered substrates [7].

Solid Support Selection and Functionalization

The development of combinatorial libraries containing 3-amino-6-chloropyridazine requires careful selection of appropriate solid supports that can accommodate the heterocyclic scaffold while maintaining chemical stability throughout the synthesis process. Polystyrene-based resins cross-linked with divinylbenzene represent the most widely utilized solid supports for pyridazine library synthesis [1]. These resins provide excellent mechanical stability and chemical inertness, crucial for maintaining the integrity of the 3-amino-6-chloropyridazine core during repetitive coupling and deprotection cycles.

Wang resin, characterized by its hydroxymethylphenoxy linker, demonstrates exceptional compatibility with 3-amino-6-chloropyridazine derivatives [1]. The phenolic hydroxyl group forms stable ester linkages with the carboxylic acid functionality of appropriately modified pyridazine intermediates, while remaining stable under basic fluorenylmethyloxycarbonyl deprotection conditions. The mild acidic cleavage conditions (50% trifluoroacetic acid in dichloromethane) facilitate product release without compromising the pyridazine ring system [1].

The loading capacity of the solid support significantly influences the success of combinatorial library development. Optimal loading values for pyridazine libraries typically range from 0.3 to 0.7 millimoles per gram of resin [1]. Lower loading densities minimize steric hindrance during the synthesis of sterically demanding pyridazine derivatives, while higher loading values increase the overall yield of final products. The particle size distribution of the resin also impacts synthesis efficiency, with 100-200 mesh particles providing optimal balance between reagent diffusion and mechanical stability [1].

Attachment Strategies for Pyridazine Intermediates

The immobilization of 3-amino-6-chloropyridazine onto solid supports requires strategic functionalization to preserve the reactive sites necessary for library diversification. The most effective approach involves the preparation of carboxylic acid derivatives of 3-amino-6-chloropyridazine through oxidation of appropriately substituted precursors [2]. These carboxylic acid functionalities can then be coupled to Wang resin using standard carbodiimide-based activation protocols.

The coupling reaction typically employs dicyclohexylcarbodiimide or diisopropylcarbodiimide as the activating agent, combined with 4-dimethylaminopyridine as a nucleophilic catalyst [1]. The reaction proceeds through the formation of an O-acylisourea intermediate, which subsequently reacts with the phenolic hydroxyl group of the Wang resin. The inclusion of 1-hydroxybenzotriazole as an additive significantly reduces the risk of epimerization during the coupling process [1].

Alternative attachment strategies involve the use of traceless linkers that enable the formation of carbon-carbon bonds during the cleavage step. Polymer-bound sodium benzenesulfinate has been successfully employed for the solid-phase synthesis of pyridazine derivatives [3] [4]. This approach utilizes the nucleophilic character of the sulfinate group to react with α-bromoketone substrates, followed by condensation with hydrazine to form the pyridazine ring. The mild basic conditions required for the condensation reaction simultaneously release the desired pyridazine product from the solid support [3].

Automated Synthesis Platforms

The generation of large combinatorial libraries necessitates the use of automated synthesis platforms capable of performing multiple parallel reactions with high precision and reproducibility. Modern automated synthesizers specifically designed for solid-phase synthesis incorporate advanced liquid handling systems, temperature control, and inert atmosphere capabilities [5]. These systems enable the simultaneous synthesis of hundreds to thousands of compounds, significantly accelerating the library development process.

The split-and-mix methodology represents a powerful approach for generating diverse pyridazine libraries on solid supports [6]. This technique involves the physical separation of resin beads into individual reaction vessels, followed by treatment with different reagents at each diversity point. The beads are subsequently recombined and redistributed for the next synthetic step, resulting in a combinatorial expansion of chemical diversity [6]. For 3-amino-6-chloropyridazine libraries, this approach allows for the simultaneous introduction of diversity at the 3-amino position, the 6-chloro position, and additional substitution sites.

High-throughput screening capabilities are enhanced through the use of encoded libraries, where each bead contains a unique molecular barcode that identifies the synthetic history of the attached compound [5]. These self-readable polymers can be sequenced at the femtomole scale using chemical fragmentation and high-resolution mass spectrometry, enabling the rapid identification of active compounds from large screening campaigns [5]. The integration of fiber-optic array scanning technology allows for the screening of up to 5 million compounds per minute, dramatically increasing the throughput of biological evaluation [5].

Quality Control and Analytical Characterization

The development of high-quality combinatorial libraries requires robust analytical methods for monitoring the success of each synthetic step. Real-time monitoring of solid-phase reactions can be achieved through the use of colorimetric assays, such as the Kaiser test for primary amines and the 2,4,6-trinitrobenzenesulfonic acid test for secondary amines [7]. These qualitative tests provide immediate feedback on the completion of coupling reactions and the efficiency of deprotection steps.

More sophisticated analytical techniques, including magic angle spinning nuclear magnetic resonance spectroscopy and infrared spectroscopy, enable the detailed characterization of resin-bound intermediates [8]. These methods provide structural information about the attached compounds without requiring cleavage from the solid support, allowing for the optimization of reaction conditions and the identification of potential side reactions.

The purity and identity of cleaved library members are typically assessed using high-performance liquid chromatography coupled with mass spectrometry [2]. This analytical approach provides both quantitative purity data and molecular weight confirmation, essential for validating the success of the combinatorial synthesis. The establishment of acceptance criteria for library quality, typically requiring greater than 85% purity and correct molecular weight confirmation, ensures that only high-quality compounds proceed to biological evaluation [6].

Protecting Group Strategies for Amino Functionality Preservation

Orthogonal Protection Schemes

The synthesis of 3-amino-6-chloropyridazine derivatives requires sophisticated protecting group strategies to preserve the amino functionality while enabling selective functionalization at other positions. Orthogonal protection schemes, where protecting groups can be removed under completely different conditions without affecting other protected functionalities, represent the gold standard for complex multi-step synthesis [9] [10]. The most widely employed orthogonal combinations for pyridazine synthesis include the fluorenylmethyloxycarbonyl/tert-butyl system and the tert-butoxycarbonyl/benzyl system [9].

The fluorenylmethyloxycarbonyl/tert-butyl protection scheme offers several advantages for pyridazine library development. The fluorenylmethyloxycarbonyl group is removed under basic conditions using piperidine, while tert-butyl-based side-chain protecting groups are cleaved under acidic conditions using trifluoroacetic acid [9]. This orthogonality allows for the selective deprotection of the amino group without affecting other protected functionalities, enabling precise control over the synthetic sequence.

The tert-butoxycarbonyl/benzyl protection scheme provides an alternative approach, particularly useful for peptide-pyridazine conjugates. Although both protecting groups are acid-labile, they can be removed selectively based on the use of acids of different strengths [9]. The tert-butoxycarbonyl group is removed under moderately acidic conditions, while benzyl-based protecting groups require stronger acidic conditions for complete deprotection [9].

Fluorenylmethyloxycarbonyl-Based Protection

The fluorenylmethyloxycarbonyl protecting group has emerged as the most versatile and widely used temporary protecting group for amino functionalities in solid-phase synthesis [11] [12]. Its stability under acidic conditions and selective removal by secondary amines make it ideally suited for the synthesis of 3-amino-6-chloropyridazine derivatives. The fluorenylmethyloxycarbonyl group can be introduced through reaction with fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate under mild basic conditions [13].

The deprotection mechanism involves a two-step process initiated by the abstraction of the acidic proton at the 9-position of the fluorene ring by a secondary amine base [12]. This leads to the formation of dibenzofulvene and the release of carbon dioxide, ultimately yielding the free amino group [13]. Piperidine is the preferred base for fluorenylmethyloxycarbonyl removal due to its ability to form a stable adduct with the dibenzofulvene byproduct, preventing side reactions with the substrate [13].

Recent studies have explored alternative deprotection reagents to address the regulatory challenges associated with piperidine availability [12]. 4-Methylpiperidine and piperazine have been successfully employed as substitutes for piperidine in fluorenylmethyloxycarbonyl removal, providing similar efficiency while offering improved safety profiles [12]. The use of pyrrolidine as a deprotection reagent has also been investigated, with studies showing comparable or superior performance in certain solvent systems [14].

The efficiency of fluorenylmethyloxycarbonyl removal can be monitored spectrophotometrically by measuring the formation of dibenzofulvene, which exhibits strong UV absorption at 301 nanometers [13]. This real-time monitoring capability enables the optimization of deprotection conditions and ensures complete removal of the protecting group before subsequent synthetic steps.

Tert-Butoxycarbonyl-Based Protection

The tert-butoxycarbonyl protecting group represents one of the most widely used acid-labile protecting groups for amino functionalities [15] [16]. Its stability under basic conditions and selective removal by acids make it particularly suitable for synthetic sequences requiring orthogonal deprotection strategies. The tert-butoxycarbonyl group can be introduced through reaction with di-tert-butyl dicarbonate under mild basic conditions [15].

The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate [15] [17]. Subsequent decarboxylation yields the free amino group, while the tert-butyl cation is typically quenched by nucleophilic scavengers or undergoes elimination to form isobutylene gas [17]. The use of appropriate scavengers, such as anisole or thioanisole, prevents alkylation of nucleophilic sites on the substrate [15].

Trifluoroacetic acid is the most commonly employed reagent for tert-butoxycarbonyl deprotection, with concentrations ranging from 20% to 95% depending on the specific substrate and reaction conditions [15]. The reaction is typically carried out in dichloromethane at room temperature, with complete deprotection achieved within 15-60 minutes [18]. Alternative deprotection reagents, including hydrochloric acid in organic solvents and oxalyl chloride, have been developed for specific applications [16].

The compatibility of tert-butoxycarbonyl protection with other functional groups makes it particularly valuable for complex molecule synthesis. The protecting group is stable to hydrogenolysis conditions, allowing for the selective removal of benzyl-based protecting groups in the presence of tert-butoxycarbonyl-protected amines [15]. This compatibility is essential for the synthesis of 3-amino-6-chloropyridazine derivatives containing multiple protected functionalities.

Benzyloxycarbonyl-Based Protection

The benzyloxycarbonyl protecting group, also known as the carboxy protecting group, represents a classical approach to amino protection that remains valuable for specific synthetic applications [19] [20]. Its stability under acidic and basic conditions, combined with selective removal by hydrogenolysis, makes it suitable for synthetic sequences requiring orthogonal deprotection strategies. The benzyloxycarbonyl group can be introduced through reaction with benzyl chloroformate under Schotten-Baumann conditions [20].

The deprotection mechanism involves catalytic hydrogenation using palladium on carbon as the catalyst [19]. The benzyl ester undergoes hydrogenolysis to form toluene and carbamic acid, which spontaneously decarboxylates to yield the free amino group [20]. This mild deprotection process is compatible with a wide range of functional groups and does not require harsh acidic or basic conditions.

Recent developments have explored alternative deprotection methods for benzyloxycarbonyl-protected amines, including the use of low-carbon alcohols such as methanol, ethanol, or tert-butanol [19]. These methods are particularly valuable for heterocyclic compounds, including imidazoles, pyrazoles, and their derivatives, where traditional hydrogenolysis conditions may not be suitable [19].

The benzyloxycarbonyl protecting group exhibits excellent stability under the conditions typically employed for pyridazine synthesis, including high temperatures and strongly basic conditions [20]. This stability makes it particularly valuable for the synthesis of 3-amino-6-chloropyridazine derivatives requiring harsh reaction conditions for ring formation or functionalization.

Specialized Protecting Groups for Pyridazine Synthesis

The unique electronic properties of the pyridazine ring system may require specialized protecting groups that are not commonly used in conventional peptide or small molecule synthesis. The electron-deficient nature of the pyridazine ring can influence the reactivity of attached amino groups, potentially requiring protecting groups with enhanced stability or alternative deprotection mechanisms [21].

Thiol-labile protecting groups have been developed specifically for applications requiring mild deprotection conditions [22]. These protecting groups are stable under acidic and basic conditions but can be removed using mild reducing agents such as tris(2-carboxyethyl)phosphine or dithiothreitol. The development of these protecting groups addresses the need for deprotection conditions that are compatible with sensitive heterocyclic substrates.

Photolabile protecting groups offer another approach for the controlled release of amino functionalities [23]. These protecting groups, such as 7-(diethylamino)-4-(hydroxymethyl)coumarin derivatives, can be removed using specific wavelengths of light without the need for chemical reagents [23]. This approach is particularly valuable for applications requiring spatial or temporal control over deprotection.

The selection of appropriate protecting groups for 3-amino-6-chloropyridazine synthesis must consider the specific requirements of the synthetic sequence, including the compatibility with other functional groups, the stability under reaction conditions, and the ease of removal under the chosen deprotection conditions. The development of new protecting groups specifically designed for pyridazine synthesis represents an active area of research with significant potential for advancing the field of heterocyclic combinatorial chemistry.

Monitoring and Optimization of Protecting Group Strategies

The success of protecting group strategies in combinatorial library development depends on the ability to monitor and optimize deprotection conditions for each specific application. Real-time monitoring techniques, including UV-visible spectroscopy and fluorescence detection, enable the assessment of deprotection efficiency and the identification of optimal reaction conditions [24].

The use of model compounds representing the core structure of 3-amino-6-chloropyridazine derivatives allows for the systematic optimization of protecting group strategies before implementing them in large-scale library synthesis. These model studies provide valuable information about the kinetics of deprotection reactions, the formation of side products, and the compatibility of different protecting groups with the pyridazine scaffold [12].

The development of automated protocols for protecting group manipulation represents a significant advancement in the field of combinatorial chemistry. These protocols incorporate real-time monitoring capabilities, allowing for the adjustment of reaction conditions based on the observed progress of deprotection reactions [24]. The integration of these capabilities into automated synthesis platforms enables the high-throughput development of complex pyridazine libraries with precise control over protecting group strategies.

Integration of Resin-Bound Intermediates and Protecting Group Strategies

The successful development of combinatorial libraries based on 3-amino-6-chloropyridazine requires the seamless integration of resin-bound intermediate generation and protecting group strategies. This integration involves the careful coordination of solid-phase synthesis protocols with orthogonal protection schemes to ensure efficient library construction while maintaining high product quality.

Synthetic Route Design and Optimization

The design of synthetic routes for 3-amino-6-chloropyridazine libraries must consider the compatibility of protecting group strategies with solid-phase synthesis conditions. The selection of appropriate protecting groups depends on the specific functionalization patterns desired for the library, as well as the stability requirements imposed by the solid support and linker chemistry [8].

The optimization of synthetic routes involves the systematic evaluation of different protecting group combinations and their compatibility with the chosen solid support. This optimization process typically begins with the synthesis of small test libraries to evaluate the efficiency of each synthetic step and identify potential problem areas [2]. The results of these studies inform the design of larger libraries and the selection of optimal reaction conditions.

The use of statistical experimental design approaches, such as Design of Experiments methodologies, can significantly accelerate the optimization process by systematically exploring the parameter space and identifying optimal conditions with minimal experimentation [5]. These approaches are particularly valuable for complex multi-step syntheses where multiple variables must be optimized simultaneously.

Quality Assessment and Analytical Validation

The quality of combinatorial libraries depends on the successful implementation of both resin-bound intermediate generation and protecting group strategies. Comprehensive analytical validation protocols must be established to ensure that each synthetic step proceeds with high efficiency and minimal side product formation [2].

The analytical validation process typically involves the use of multiple complementary techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography [8]. These techniques provide detailed information about the structure and purity of library members, enabling the identification of successful synthetic routes and the optimization of problematic steps.

The establishment of quality metrics for library evaluation, including purity thresholds, structural confirmation requirements, and diversity assessments, ensures that only high-quality compounds proceed to biological evaluation [6]. These metrics serve as the foundation for process improvement and the development of more efficient synthetic protocols.

Scale-Up Considerations and Production Implementation

The transition from small-scale optimization studies to large-scale library production requires careful consideration of the scalability of both resin-bound intermediate generation and protecting group strategies. The selection of protecting groups must consider not only their chemical compatibility but also their availability, cost, and safety profile for large-scale synthesis [25].

The implementation of production-scale synthesis protocols requires the development of robust quality control procedures that can monitor the progress of synthesis in real-time and identify potential problems before they compromise the entire library [8]. These procedures must be integrated into the automated synthesis platforms to ensure consistent product quality across large batches.

The optimization of reagent usage and waste minimization represents an important consideration for large-scale library production. The development of greener protecting group strategies, including the use of less toxic deprotection reagents and more efficient synthetic protocols, contributes to the sustainability of combinatorial library development [24].

XLogP3

0.3

LogP

0.35 (LogP)

UNII

IJS443SLZG

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (78.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5469-69-2

Wikipedia

6-amino-3-chloropyridazine

General Manufacturing Information

3-Pyridazinamine, 6-chloro-: ACTIVE

Dates

Last modified: 09-16-2023

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